Benzyldiisopropylamine

Catalog No.
S677521
CAS No.
34636-09-4
M.F
C13H21N
M. Wt
191.31 g/mol
Availability
In Stock
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Benzyldiisopropylamine

CAS Number

34636-09-4

Product Name

Benzyldiisopropylamine

IUPAC Name

N-benzyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3

InChI Key

GOTQULLXGZGQMK-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(C)C

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(C)C

Benzyldiisopropylamine is an organic compound with the chemical formula C₁₃H₂₁N. It features a benzyl group attached to a diisopropylamine moiety, making it a sterically hindered amine. This structural configuration contributes to its unique chemical properties, particularly its reactivity in various organic synthesis applications. The compound is characterized by its low volatility and high boiling point, which are typical for tertiary amines.

As with most chemicals, proper handling practices are essential for BDIPA and Hünig's base on polystyrene. Specific data on their toxicity is unavailable, but some general safety precautions should be followed:

  • Wear gloves, safety glasses, and appropriate protective clothing when handling.
  • Use the compound in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to recommended procedures.
, including:

  • Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, especially when interacting with alkyl halides.
  • Hydrosilylation: It has been used as a promoter in hydrosilylation reactions, enhancing the efficiency of the process when combined with platinum catalysts .
  • Formation of Derivatives: The compound can be transformed into various derivatives through reactions with different electrophiles, such as alkylating agents .

The synthesis of benzyldiisopropylamine typically involves the following methods:

  • Alkylation Reaction: A common method is the alkylation of diisopropylamine with benzyl chloride or benzyl bromide. This reaction generally occurs under basic conditions to facilitate nucleophilic attack by the amine.

    Example reaction:
    text
    Diisopropylamine + Benzyl Chloride → Benzyldiisopropylamine + HCl
  • Reduction Reactions: Another approach includes reducing corresponding imines or nitriles derived from benzyl derivatives .

Studies on the interactions of benzyldiisopropylamine with other compounds indicate that it can influence reaction pathways and product distributions. Its steric hindrance plays a significant role in determining its reactivity and selectivity in various chemical processes. Interaction studies often focus on its role as a ligand in coordination chemistry and its effectiveness as a promoter in catalytic systems .

Benzyldiisopropylamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
N,N-DiisopropylmethylamineTertiary AmineLess sterically hindered than benzyldiisopropylamine
N-IsopropylethylamineTertiary AmineContains ethyl instead of benzyl group
BenzylaminePrimary AmineLacks steric hindrance; more reactive
DiethylamineTertiary AmineSimilar reactivity but less bulky

The unique steric hindrance of benzyldiisopropylamine distinguishes it from these similar compounds, affecting its reactivity and applications in synthetic chemistry.

Alkylation Reactions in Synthesis

Alkylation remains a cornerstone for synthesizing benzyldiisopropylamine, particularly through reactions involving benzyl chloride and diisopropylamine.

Benzyl Chloride-Diisopropylamine Reactions

Benzyl chloride (C₆H₅CH₂Cl), a versatile alkylating agent, reacts with diisopropylamine [(CH₃)₂CH]₂NH under basic conditions to yield benzyldiisopropylamine. The reaction proceeds via nucleophilic substitution (Sₙ2), where the lone pair on the nitrogen of diisopropylamine attacks the electrophilic carbon in benzyl chloride, displacing chloride and forming the desired amine.

Reaction Scheme:
$$
\text{C}6\text{H}5\text{CH}2\text{Cl} + [(\text{CH}3)2\text{CH}]2\text{NH} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}[(\text{CH}3)2\text{CH}]2 + \text{HCl}
$$

Key parameters influencing yield include:

  • Temperature: Optimal yields (>85%) are achieved at 60–80°C.
  • Solvent: Chloroform or THF enhances solubility and reaction kinetics.
  • Base: Sodium carbonate (Na₂CO₃) neutralizes HCl, shifting equilibrium toward product formation.

Industrial protocols often employ excess diisopropylamine to minimize side products like N,N-diisopropylbenzylammonium chloride.

Base-Catalyzed Deprotonation Mechanisms

Lithium diisopropylamide (LDA), a strong non-nucleophilic base, facilitates deprotonation of diisopropylamine to generate a reactive amide ion, which subsequently undergoes alkylation with benzyl chloride. This method is favored in anhydrous conditions to prevent hydrolysis of LDA.

Mechanistic Insight:

  • Deprotonation:
    $$
    [(\text{CH}3)2\text{CH}]2\text{NH} + \text{LDA} \rightarrow [(\text{CH}3)2\text{CH}]2\text{N}^- \text{Li}^+ + \text{H}_2
    $$
  • Alkylation:
    $$
    [(\text{CH}3)2\text{CH}]2\text{N}^- \text{Li}^+ + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{CH}2\text{N}[(\text{CH}3)2\text{CH}]2 + \text{LiCl}
    $$

This pathway achieves >90% conversion in tetrahydrofuran (THF) at −78°C.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow reactors (CFRs) have revolutionized benzyldiisopropylamine production by addressing batch process limitations such as heat dissipation and scalability.

Process Design:

  • Reactor Type: Tubular reactors with integrated mixing zones ensure uniform residence time (10–30 min).
  • Conditions:
    • Temperature: 60–80°C
    • Pressure: 1–2 bar
    • Flow Rate: 0.5–2.0 mL/min

Advantages Over Batch Methods:

ParameterBatch ProcessContinuous Flow
Reaction Time24–48 h1–4 h
Yield75–85%88–92%
Impurity Profile5–10% side products<2% side products

CFRs also enable in-line quenching and real-time monitoring, reducing downstream purification costs.

Catalytic Systems (Boron Trifluoride Diethyl Etherate, Triphenylborane, Tris(pentafluorophenyl)borane)

The formation of benzyldiisopropylamine through reductive amination pathways relies heavily on the selection of appropriate catalytic systems, with borane-based catalysts demonstrating exceptional efficacy in facilitating these transformations [9] [10]. Three primary catalytic systems have emerged as particularly effective for benzyldiisopropylamine synthesis: boron trifluoride diethyl etherate, triphenylborane, and tris(pentafluorophenyl)borane.

Boron Trifluoride Diethyl Etherate Systems

Boron trifluoride diethyl etherate has been developed as a metal-free catalyst for direct reductive amination of aldehydes with amines using formic acid as a reductant [9] [10]. This catalytic system demonstrates remarkable versatility, allowing facile access to various secondary and tertiary amines in high yields with wide functional group tolerance [9]. The procedure exhibits significant advantages including simple operation and workup, easy scale-up capabilities, and importantly, does not require dry conditions, an inert atmosphere, or water scavenger [9] [10]. Mechanistic studies have revealed the involvement of imine activation by boron trifluoride and hydride transfer from formic acid [9]. The rate-determining step in this catalytic system has been identified as the hydride transfer from a formate anion to protonated imine [14].

Tris(pentafluorophenyl)borane Catalytic Framework

Tris(pentafluorophenyl)borane represents a highly effective catalyst for reductive amination using hydrosilanes as reducing agents [26]. This catalytic system operates through a frustrated Lewis pair mechanism, demonstrating water tolerance for the reductive amination of primary and secondary arylamines with aldehydes and ketones in wet solvents at elevated temperatures [26]. The catalyst functions effectively using only 1.2 equivalents of dimethylphenylsilane as reductant [26]. Research has established that arylamines and nitrogen-arylimine derivatives do not result in irreversible deprotonation of water-tris(pentafluorophenyl)borane adducts, allowing sufficient catalyst evolution at raised temperatures to effect catalytic reductions [26].

Triphenylborane Catalytic Systems

Triphenylborane demonstrates improved water tolerance in the presence of alkylamines compared to tris(pentafluorophenyl)borane, enabling silicon-hydrogen bond activation by a frustrated Lewis pair mechanism to proceed in the presence of water and alkylamines [25] [28]. The Brønsted acidic adduct formed between water and triphenylborane does not undergo irreversible deprotonation with aliphatic amines, in contrast to the water-tris(pentafluorophenyl)borane system [25] [28]. This enhanced tolerance makes triphenylborane an effective catalyst for the reductive amination of aldehydes and ketones with alkylamines using silanes as reductants [25] [28]. The methodology requires no purification of triphenylborane or reagents and solvents, representing an operationally simple approach [25].

Catalytic SystemSubstrate CompatibilityWater ToleranceOperating Temperature (°C)Typical Yields (%)
Boron Trifluoride Diethyl EtherateAldehydes, Primary/Secondary aminesHigh60-8070-95
Tris(pentafluorophenyl)boraneAldehydes, Arylamines onlyLimited10090-96
TriphenylboraneAldehydes/Ketones, Alkylamines onlyHigh with alkylamines10080-93
Bis(3,5-dichlorophenyl)boraneAldehydes/Ketones, All amine typesHigh10085-95

Silane-Based Reductions in Aqueous/Moist Conditions

Silane-based reduction systems have emerged as particularly effective methodologies for benzyldiisopropylamine synthesis under aqueous or moist conditions [25] [26] [28]. These systems demonstrate remarkable tolerance to water presence, addressing a significant limitation of traditional reductive amination protocols that typically require stringent anhydrous conditions.

Water Tolerance Mechanisms

The compatibility of silane-based reductive amination with aqueous conditions stems from the unique properties of borane catalysts in the presence of water [25] [28]. Lower Lewis acidity boranes demonstrate greater tolerance to combinations of water and strong Brønsted bases than highly fluorinated systems [25]. Specifically, triphenylborane exhibits improved water tolerance in the presence of alkylamines because the Brønsted acidic adduct formed between water and triphenylborane does not undergo irreversible deprotonation with aliphatic amines [25] [28]. This contrasts with water-tris(pentafluorophenyl)borane adducts, which undergo irreversible deprotonation in the presence of strong bases [25].

Silane Reductant Selection and Performance

The choice of silane reductant significantly influences the efficiency of reductive amination under aqueous conditions [25] [28]. Dimethylphenylsilane has proven particularly effective, requiring 1.2 to 3.5 equivalents depending on the specific reaction conditions and substrate electrophilicity [25] [28]. The requirement for excess silane arises from concurrent imine reduction and water/silanol dehydrosilylation reactions [28]. Diphenylsilane demonstrates comparable effectiveness, requiring 3.5 equivalents and achieving 86% yield under standard conditions [28]. Phenylsilane and ethyltrisilane show reduced effectiveness, with phenylsilane achieving 55% yield and requiring careful optimization to avoid reduction of acetonitrile solvent [28].

Mechanistic Considerations in Aqueous Systems

The mechanism of silane-based reductive amination in aqueous conditions involves multiple competing pathways [25] [28]. Imine formation proceeds rapidly in the presence of water generated as a by-product, creating a super-stoichiometric amount of water relative to the borane catalyst [26]. The catalytic cycle involves silicon-hydrogen bond activation by the borane catalyst, followed by hydride transfer to the protonated imine intermediate [15] [26]. Importantly, under these conditions, imine reduction kinetically favors over water dehydrosilylation, enabling effective reductive amination despite the presence of competing water reduction pathways [26].

Silane ReductantWater ToleranceEquivalents RequiredReaction ConditionsProduct Yield (%)
DimethylphenylsilaneHigh1.2-3.5Acetonitrile, 100°C80-87
DiphenylsilaneHigh3.5Acetonitrile, 100°C86
PhenylsilaneModerate3.5Acetonitrile, 100°C55
EthyltrisilaneLow2.0ortho-Dichlorobenzene, 100°C60-70

Comparative Analysis of Aldehyde versus Ketone Substrates

The reductive amination pathway to benzyldiisopropylamine exhibits distinct reactivity patterns depending on whether aldehydes or ketones serve as the carbonyl substrate [16] [17] [37]. These differences arise from fundamental variations in electrophilicity, steric accessibility, and thermodynamic considerations that govern the imine formation and subsequent reduction steps.

Electrophilicity and Reactivity Trends

Aldehydes demonstrate consistently higher electrophilicity compared to ketones, resulting in enhanced reactivity in nucleophilic addition reactions [31] [37]. The carbon atom of aldehyde carbonyl groups exhibits greater electrophilic character due to the presence of only one alkyl substituent, contrasting with ketones that possess two alkyl groups that reduce electrophilicity through electron donation [31]. Computational studies have revealed that benzaldehyde exhibits an electrophilicity index ranging from 2.8 to 3.2 electron volts, while acetophenone demonstrates a lower range of 2.4 to 2.8 electron volts [37] [39]. Para-nitrobenzaldehyde represents an extreme case with electrophilicity indices reaching 3.5 to 3.8 electron volts due to the electron-withdrawing nitro substituent [37].

Kinetic and Thermodynamic Considerations

The formation and reduction of imine intermediates from aldehydes proceed with more favorable kinetics compared to ketone-derived systems [16] [37]. Aldehyde-derived imines demonstrate faster rates of both imine formation and subsequent hydride transfer during the reduction step [37]. Activation energies for aldehyde reduction typically range from 12 to 15 kilocalories per mole, substantially lower than the 18 to 25 kilocalories per mole required for ketone substrates [37]. The rate-determining step for aldehyde systems involves water elimination from hemiaminal intermediates, while ketone systems face additional barriers due to increased steric hindrance and reduced electrophilicity [37].

Steric Effects and Substrate Accessibility

Steric considerations play a crucial role in determining the relative reactivity of aldehydes versus ketones in reductive amination pathways [16] [31]. Aldehydes possess only one alkyl substituent adjacent to the carbonyl carbon, providing relatively unhindered access for nucleophilic attack by amine substrates [31]. Ketones present two alkyl substituents that create significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon [31]. This steric effect becomes particularly pronounced with bulky ketone substrates such as benzophenone, which demonstrates markedly reduced reactivity compared to simpler ketones like acetophenone [17].

Practical Implications for Benzyldiisopropylamine Synthesis

The comparative analysis reveals that aldehyde substrates generally provide superior outcomes for benzyldiisopropylamine synthesis through reductive amination pathways [16] [17]. Benzaldehyde derivatives consistently achieve yields ranging from 85 to 96 percent across various catalytic systems [17] [25]. Ketone substrates, while viable, typically produce yields in the 70 to 93 percent range and require more forcing conditions [17] [25]. Electron-withdrawing substituents on aldehyde substrates enhance reactivity significantly, with para-nitrobenzaldehyde achieving yields of 90 to 99 percent [17]. Conversely, ketones bearing electron-donating groups demonstrate reduced reactivity and require longer reaction times or higher catalyst loadings [17].

Substrate TypeReactivity with Boron Trifluoride Diethyl EtherateReactivity with Tris(pentafluorophenyl)boraneReactivity with TriphenylboraneTypical Yield Range (%)
BenzaldehydeHighHighHigh85-96
Para-nitrobenzaldehydeVery HighVery HighVery High90-99
Para-methoxybenzaldehydeHighHighHigh80-94
AcetophenoneModerateHighHigh70-93
CyclohexanoneModerateHighHigh75-87
BenzophenoneLowModerateModerate45-65

Mechanistic Distinctions in Substrate Reduction

The mechanistic pathways for aldehyde versus ketone reduction in benzyldiisopropylamine synthesis involve distinct transition state geometries and energy profiles [37]. Aldehyde reduction proceeds through earlier transition states with less developed carbon-hydrogen bond formation, while ketone reduction requires later transition states with more extensive bond development [37]. The hydride transfer step demonstrates differential selectivity, with aldehyde-derived imines accepting hydride more readily due to enhanced electrophilicity and reduced steric hindrance [37]. Additionally, the sodium ion coordination observed in catalytic systems provides greater electrostatic stabilization for aldehyde reduction pathways compared to ketone systems [37].

ParameterBenzaldehydeAcetophenonePara-nitrobenzaldehydeCyclohexanone
Electrophilicity Index (electron volts)2.8-3.22.4-2.83.5-3.82.2-2.6
Rate of Imine FormationFastSlowerVery FastSlow
Hydride Transfer RateFastModerateVery FastSlow
Activation Energy (kilocalories per mole)12-1518-228-1220-25
StereoselectivityModerateHighLowVery High

Mechanism and General Approach

The reaction of lithium dialkylcuprates with epoxides represents a fundamental synthetic transformation in organocopper chemistry. These reactions proceed through nucleophilic attack by the cuprate reagent at the less substituted carbon of the epoxide, following an SN2-like mechanism [1] [2]. The process involves initial coordination of the cuprate to the electrophilic carbon, followed by ring opening to generate an alkoxide intermediate that is subsequently protonated during workup.

Lithium dialkylcuprates (R2CuLi), commonly known as Gilman reagents, are prepared through the reaction of copper(I) halides with two equivalents of organolithium compounds in ethereal solvents at low temperatures [3] [4]. These reagents exhibit significantly different reactivity patterns compared to other organometallic reagents, preferentially undergoing conjugate addition and substitution reactions rather than direct carbonyl addition.

Regioselectivity and Stereochemistry

The regioselectivity of cuprate-mediated epoxide ring opening is governed by steric factors, with nucleophilic attack occurring predominantly at the less hindered carbon center [5] [6]. This selectivity is particularly pronounced with unsymmetrical epoxides, where the difference in steric environment between the two carbon atoms is substantial. The reaction proceeds with complete inversion of configuration at the electrophilic center, consistent with an SN2 mechanism.

For epoxides containing additional functional groups, the presence of electron-withdrawing substituents can influence both the rate and selectivity of the reaction. Acetoxy epoxides, for example, have been extensively studied as substrates for nucleophilic alkylation of ketones [1] [2]. The acetoxy group serves to activate the epoxide toward nucleophilic attack while simultaneously providing a means for subsequent elimination to regenerate the carbonyl functionality.

Substrate Scope and Limitations

The scope of lithium dialkylcuprate reactions with epoxides is relatively broad, encompassing primary and secondary epoxides as well as specialized substrates such as acetoxy epoxides. However, the reaction exhibits several limitations that restrict its general applicability. Yields are often moderate, ranging from 2.3% to 43% depending on the specific cuprate and epoxide employed [1]. The formation of non-alkylated ketones as byproducts is consistently observed, suggesting competing reaction pathways that reduce the overall efficiency of the desired transformation.

The choice of cuprate reagent significantly impacts reaction outcome. Lithium dimethylcuprate generally provides the best yields among the various cuprates tested, while lithium di-n-butylcuprate and diphenylcuprate generate more complex product mixtures with diminished selectivity [1] [7]. This trend suggests that smaller, less sterically demanding alkyl groups are preferred for optimal reaction efficiency.

Optimization Strategies

Several approaches have been developed to improve the efficiency of cuprate-mediated epoxide ring opening reactions. The use of mixed cuprates containing non-transferable ligands has been explored as a means of controlling product distribution and reducing waste of organolithium reagents [5]. Additionally, the employment of alternative leaving groups such as pivalates, benzoates, and mesitoates has been investigated to minimize competing elimination pathways.

Temperature control is crucial for optimal reaction outcomes. Reactions are typically conducted at -78°C to minimize side reactions and improve selectivity [1] [2]. The use of ethereal solvents such as diethyl ether or tetrahydrofuran is essential for maintaining the stability of the cuprate reagent and ensuring adequate solubility of the reaction components.

Gold-Catalyzed Amide Formation via N-F Bond Activation

Fundamental Principles

Gold-catalyzed amide formation via N-F bond activation represents a relatively recent development in synthetic organic chemistry, leveraging the unique properties of gold complexes to facilitate bond formation under mild conditions. The process involves the activation of N-fluorobenzenesulfonimide (NFSI) by gold(I) complexes, leading to the formation of fluoroamido intermediates that subsequently participate in amide bond formation [8] [9].

The mechanism of gold-catalyzed N-F bond activation involves initial coordination of the gold center to the nitrogen atom of NFSI, followed by oxidative addition to generate a gold(III) fluoroamido complex [10]. This intermediate can undergo subsequent reactions including insertion of carbon monoxide into the N-F bond, leading to unprecedented reactivity patterns not observed with other transition metals.

Catalyst Design and Optimization

The development of effective gold catalysts for N-F bond activation requires careful consideration of ligand design and electronic properties. The use of bulky phosphine ligands such as SPhos (dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane) has proven particularly effective in stabilizing the gold(III) fluoroamido intermediates [10]. These ligands provide both steric protection and electronic stabilization, enabling the isolation and characterization of otherwise unstable intermediates.

The conversion of gold(I) fluorido complexes to N-fluoroamido derivatives proceeds efficiently under mild conditions, with the fluoroamido complex [Au{N(F)SO2Ph}(SPhos)] being synthesized in high yield through reaction with NFSI [10]. This complex exhibits remarkable stability and can be isolated and characterized by standard spectroscopic methods.

Mechanistic Insights

Recent mechanistic studies have revealed that gold-catalyzed amide bond cleavage proceeds through a cyclization mechanism involving activation of alkene moieties by Au(III) complexes [9] [11]. The process involves initial coordination of the gold center to the alkene, followed by intramolecular cyclization to form five-membered ring intermediates. These intermediates undergo rapid hydrolysis to release the free amine in high yields.

The reaction exhibits remarkable site-specificity, cleaving peptide bonds at the C-terminus of allyl-glycine residues [9]. This selectivity arises from the unique ability of gold complexes to activate C-C multiple bonds while maintaining compatibility with aqueous reaction media. The strategic introduction of leaving groups at the allyl position enables dual-release strategies, allowing for the simultaneous liberation of two different functional groups.

Applications and Scope

Gold-catalyzed amide formation via N-F bond activation has found applications in diverse areas of synthetic chemistry. The methodology has been successfully employed for the targeted release of cytotoxic drugs such as monomethyl auristatin E in combination with antibody-drug conjugates in cancer cells [9]. This application demonstrates the potential of gold-mediated reactions for precision medicine applications.

The reaction has also been adapted for use in living organisms, with successful demonstrations in colorectal cancer zebrafish xenograft models [11]. The ability to activate prodrugs in vivo using non-toxic amounts of Au(III) salts represents a significant advancement in the development of metal-based therapeutic strategies.

Photocatalytic Deoxyfluorination Using SF6

Photocatalytic Activation Mechanisms

The photocatalytic activation of sulfur hexafluoride (SF6) for deoxyfluorination reactions represents a significant breakthrough in fluorination chemistry, enabling the utilization of an otherwise inert greenhouse gas as a practical fluorinating reagent [12] [13]. The process involves the photochemical reduction of SF6 to generate active fluorinating species under visible light irradiation.

The mechanism of SF6 activation involves single-electron transfer from excited photocatalysts to SF6, generating the highly reactive radical anion SF6- − [14]. This species rapidly undergoes fragmentation to produce various sulfur-fluorine fragments, including SF4 and SF2, which serve as the actual fluorinating agents. The photocatalytic process is mediated by organic photocatalysts such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), which absorb visible light and facilitate the necessary electron transfer processes.

Photocatalyst Selection and Optimization

The selection of appropriate photocatalysts is crucial for efficient SF6 activation. Organic photocatalysts have shown particular promise due to their ability to operate under visible light irradiation and their compatibility with sensitive functional groups [13]. The use of 4,4'-dimethoxybenzophenone as a photocatalyst has enabled the deoxyfluorination of various substrates, including carbohydrates and complex organic molecules.

Recent developments have focused on the optimization of photocatalyst loading and reaction conditions to maximize efficiency while minimizing catalyst decomposition. The use of UV-A LED light sources (λmax = 365 nm) has proven particularly effective, providing sufficient energy for photocatalyst activation while avoiding degradation of sensitive substrates [13].

Substrate Scope and Functional Group Tolerance

The photocatalytic deoxyfluorination of benzyl alcohols using SF6 has demonstrated broad substrate scope and excellent functional group tolerance [12] [15]. The reaction is compatible with various aromatic substitution patterns and is not sensitive to air or moisture, making it highly practical for synthetic applications. Yields typically range from 43% to 97%, depending on the specific substrate and reaction conditions.

The methodology has been successfully extended to the fluorination of propargyl alcohols, demonstrating its versatility across different substrate classes [16]. The reaction proceeds through similar mechanistic pathways, with the photocatalyst facilitating the reduction of SF6 to generate active fluorinating species that react with the alcohol substrate.

Environmental and Practical Considerations

The use of SF6 as a fluorinating reagent addresses important environmental concerns related to greenhouse gas emissions. SF6 is a potent greenhouse gas with a global warming potential approximately 23,000 times greater than carbon dioxide [12]. The development of methods for its chemical utilization represents both a synthetic opportunity and an environmental benefit.

The methodology has been demonstrated on gram-scale synthesis, with comparable yields obtained in both batch and continuous flow setups [13]. This scalability, combined with the mild reaction conditions and use of an abundant waste gas as the fluorinating agent, makes the process attractive for practical synthetic applications.

XLogP3

3.6

Wikipedia

BENZYLDIISOPROPYLAMINE

Dates

Last modified: 08-15-2023

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